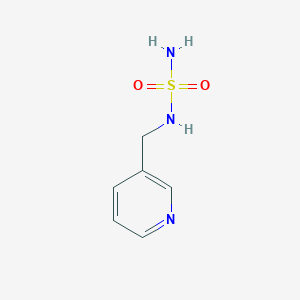
N-(吡啶-3-基甲基)磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-ylmethyl)sulfamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of N-(pyridin-3-ylmethyl)sulfamide consists of a pyridine ring attached to a sulfamide group . The molecular formula is C6H9N3O2S .Physical And Chemical Properties Analysis
N-(pyridin-3-ylmethyl)sulfamide is a solid substance that should be stored at room temperature . Its molecular weight is 187.22 .科学研究应用
Synthesis of Unsymmetrical Sulfamides
“N-(pyridin-3-ylmethyl)sulfamide” can be used in the synthesis of unsymmetrical sulfamides via Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry . This process is practical and efficient, and it has been applied to synthesize polysulfamides .
Polysulfamides Production
Polysulfamides are a virtually unknown type of polymer despite their potential utility in non-covalent dynamic networks, an intense area of research in materials science . “N-(pyridin-3-ylmethyl)sulfamide” can be used in the production of these polysulfamides .
Thermal Stability of Polymers
The family of polymers produced using “N-(pyridin-3-ylmethyl)sulfamide” possess high thermal stability and tunable glass transition temperatures . This makes them suitable for applications that require materials with high thermal resistance .
Recycling of Polymers
Aromatic polysulfamides synthesized using “N-(pyridin-3-ylmethyl)sulfamide” can be recycled back to their constituting monomers at the end of their life cycle . This is beneficial for sustainability and waste reduction .
Medicinal Chemistry
“N-(pyridin-3-ylmethyl)sulfamide” has been used in a range of applications from medicinal chemistry to anion-binding catalysis . However, compared to ureas or thioureas, the utilization of this unique moiety remains marginal, in part because of a lack of general synthetic methods to access unsymmetrical sulfamides .
Anion-Binding Catalysis
“N-(pyridin-3-ylmethyl)sulfamide” can be used in anion-binding catalysis . This is due to its ability to act as a hydrogen-bond donor and acceptor .
未来方向
While specific future directions for N-(pyridin-3-ylmethyl)sulfamide were not found in the available resources, research into similar compounds, such as those containing pyridine and sulfonamide groups, is ongoing. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity . Additionally, piperidine derivatives, which share structural similarities with N-(pyridin-3-ylmethyl)sulfamide, have been synthesized and studied for their pharmacological applications . These studies suggest potential avenues for future research into N-(pyridin-3-ylmethyl)sulfamide and related compounds.
作用机制
Target of Action
It is known that sulfonamides, a class of compounds to which n-(pyridin-3-ylmethyl)sulfamide belongs, generally target enzymes involved in the synthesis of folic acid, which is essential for the growth and survival of many organisms .
Mode of Action
N-(pyridin-3-ylmethyl)sulfamide, like other sulfonamides, is believed to inhibit the synthesis of folic acid by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid . By binding to the active site of the enzyme responsible for converting PABA to folic acid, N-(pyridin-3-ylmethyl)sulfamide prevents this critical step in folic acid synthesis, thereby inhibiting the growth and proliferation of the organism.
Biochemical Pathways
The biochemical pathways affected by N-(pyridin-3-ylmethyl)sulfamide are those involved in the synthesis of folic acid. Folic acid is a critical cofactor in various biochemical reactions, including the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, N-(pyridin-3-ylmethyl)sulfamide can disrupt these biochemical pathways and their downstream effects, such as DNA replication and cell division .
Result of Action
The molecular and cellular effects of N-(pyridin-3-ylmethyl)sulfamide’s action are likely to be a result of its inhibition of folic acid synthesis. This can lead to a decrease in the availability of nucleotides for DNA synthesis, thereby inhibiting cell growth and proliferation .
属性
IUPAC Name |
3-[(sulfamoylamino)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-12(10,11)9-5-6-2-1-3-8-4-6/h1-4,9H,5H2,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICHQWDAIZSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)sulfamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate](/img/structure/B2628361.png)
![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2628363.png)
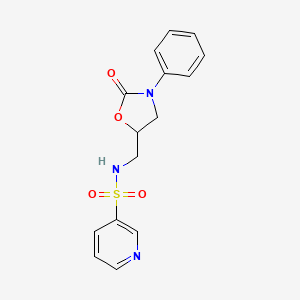
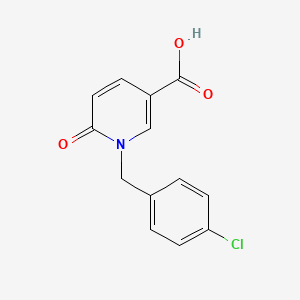
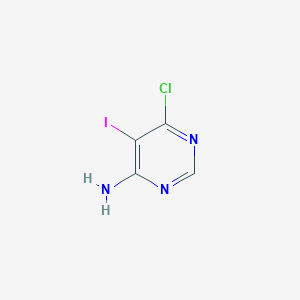
![(2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide](/img/structure/B2628372.png)
![4-(4-(2-(Benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2628373.png)
![3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile](/img/structure/B2628375.png)
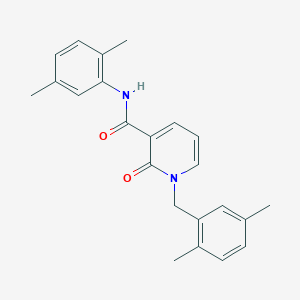
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2628377.png)
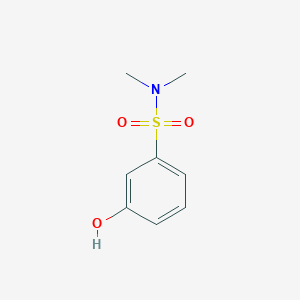
![5-[Chloro(difluoro)methyl]-4-methyl-1H-pyrazole](/img/structure/B2628381.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B2628383.png)
